molecular formula C10H8Br2N2O B13841811 [5-Bromo-1-(2-bromophenyl)pyrazol-4-yl]methanol

[5-Bromo-1-(2-bromophenyl)pyrazol-4-yl]methanol

Cat. No.: B13841811
M. Wt: 331.99 g/mol
InChI Key: VYCJRYJBNACGJM-UHFFFAOYSA-N
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Description

[5-Bromo-1-(2-bromophenyl)pyrazol-4-yl]methanol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of bromine atoms at positions 5 and 2 of the pyrazole ring and the phenyl ring, respectively, and a hydroxymethyl group at position 4 of the pyrazole ring. The compound’s unique structure makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-Bromo-1-(2-bromophenyl)pyrazol-4-yl]methanol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group in [5-Bromo-1-(2-bromophenyl)pyrazol-4-yl]methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium azide (NaN₃), potassium thiocyanate (KSCN)

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Azides, thiocyanates

Scientific Research Applications

Mechanism of Action

The mechanism of action of [5-Bromo-1-(2-bromophenyl)pyrazol-4-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the inhibition of enzymes or receptors involved in critical biological processes. For example, it may inhibit the activity of enzymes involved in the biosynthesis of essential biomolecules, leading to the disruption of cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[5-Bromo-1-(2-bromophenyl)pyrazol-4-yl]methanol is unique due to the presence of both bromine atoms and a hydroxymethyl group, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development .

Properties

Molecular Formula

C10H8Br2N2O

Molecular Weight

331.99 g/mol

IUPAC Name

[5-bromo-1-(2-bromophenyl)pyrazol-4-yl]methanol

InChI

InChI=1S/C10H8Br2N2O/c11-8-3-1-2-4-9(8)14-10(12)7(6-15)5-13-14/h1-5,15H,6H2

InChI Key

VYCJRYJBNACGJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C(=C(C=N2)CO)Br)Br

Origin of Product

United States

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